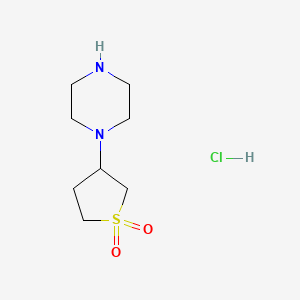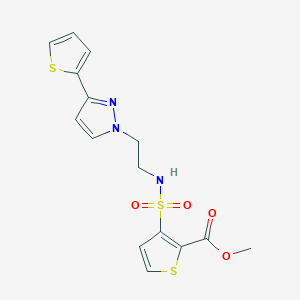![molecular formula C17H21NO5S B2778297 Benzo[d][1,3]dioxol-5-yl(3-(cyclohexylsulfonyl)azetidin-1-yl)methanone CAS No. 1797874-39-5](/img/structure/B2778297.png)
Benzo[d][1,3]dioxol-5-yl(3-(cyclohexylsulfonyl)azetidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzo[d][1,3]dioxol-5-yl is a structural motif found in a variety of compounds that possess important pharmaceutical and biological applications . For instance, a series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties have been designed and evaluated for their anticancer activity against various cancer cell lines .
Synthesis Analysis
These compounds are synthesized via a Pd-catalyzed C-N cross-coupling . Another study reported the synthesis of novel organoselenium compounds incorporating the benzo[d][1,3]dioxole subunit .Molecular Structure Analysis
The molecular structure of these compounds has been characterized by various spectroscopic techniques such as multinuclear NMR (1H, 13C, and 77Se), IR, and mass spectrometry .Chemical Reactions Analysis
The synthesized compounds have been transformed into various synthetically important unsymmetrical monoselenides by cleavage of Se–Se bond with sodium borohydride or rongalite followed by addition of suitable electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds are typically analyzed using techniques like NMR, HPLC, LC-MS, UPLC, and more .Aplicaciones Científicas De Investigación
Potential Applications in Chemical Synthesis
Access to Variously Substituted Tetrahydroquinazolinones : The study by Dalai et al. (2006) showcases the synthesis of tetrahydroquinazolinone derivatives through Diels–Alder reactions, which are crucial in medicinal chemistry for their potential biological activities. Similar chemical strategies could be applied to derivatives of Benzo[d][1,3]dioxol-5-yl(3-(cyclohexylsulfonyl)azetidin-1-yl)methanone for the synthesis of novel compounds with potential pharmacological applications (Dalai et al., 2006).
Advanced Drug Synthesis Techniques
Chemicoenzymatic Synthesis of Monobactams : The research by Haruo et al. (1988) on the chemicoenzymatic approach to synthesizing monobactam analogs demonstrates the compound's potential role in antibiotic development. This approach could inspire similar methodologies for synthesizing derivatives of Benzo[d][1,3]dioxol-5-yl(3-(cyclohexylsulfonyl)azetidin-1-yl)methanone, possibly leading to new antibacterial agents (Haruo et al., 1988).
Potential in Fluorescence Derivatization
Highly Sensitive Fluorescence Derivatization Reagent : The work by Yamaguchi et al. (1987) on the use of quinoxaline derivatives as fluorescence derivatization reagents for alcohols in high-performance liquid chromatography (HPLC) suggests the possibility of using Benzo[d][1,3]dioxol-5-yl(3-(cyclohexylsulfonyl)azetidin-1-yl)methanone or its derivatives for enhancing analytical methodologies in chemical and biochemical research (Yamaguchi et al., 1987).
Direcciones Futuras
Propiedades
IUPAC Name |
1,3-benzodioxol-5-yl-(3-cyclohexylsulfonylazetidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO5S/c19-17(12-6-7-15-16(8-12)23-11-22-15)18-9-14(10-18)24(20,21)13-4-2-1-3-5-13/h6-8,13-14H,1-5,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVJSZABDLOCVDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)S(=O)(=O)C2CN(C2)C(=O)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzo[d][1,3]dioxol-5-yl(3-(cyclohexylsulfonyl)azetidin-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

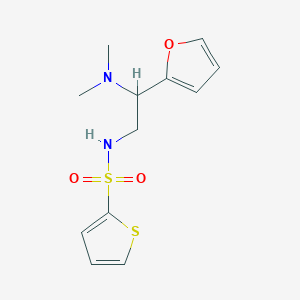
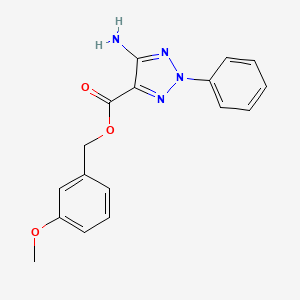
![N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)cyclopropanesulfonamide](/img/structure/B2778218.png)
![2-ethyl-1-[3-(3-methylphenoxy)propyl]-1H-1,3-benzodiazole](/img/structure/B2778221.png)
![N-[2-(3-Methylphenoxy)cyclohexyl]prop-2-enamide](/img/structure/B2778222.png)
![2-[(2-Aminoacetyl)amino]benzamide;hydrochloride](/img/structure/B2778223.png)

![2,2,2-trifluoro-N-[(1-phenylpyrazol-3-yl)carbamoyl]acetamide](/img/structure/B2778226.png)
![[1-(4-Methanesulfonyl-1,3-benzothiazol-2-yl)piperidin-3-yl]methanol](/img/structure/B2778229.png)
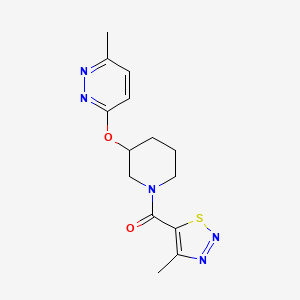
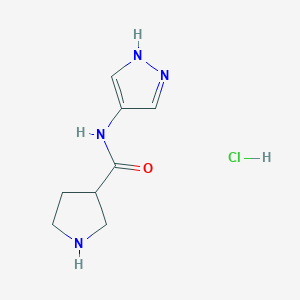
![1H-pyrazole-4,5-dione 4-[N-(3-chlorophenyl)hydrazone]](/img/structure/B2778234.png)
